molecular formula C13H25ClN2O3 B2899437 Tert-butyl 9-oxa-1,4-diazaspiro[5.5]undecane-4-carboxylate;hydrochloride CAS No. 2377033-15-1

Tert-butyl 9-oxa-1,4-diazaspiro[5.5]undecane-4-carboxylate;hydrochloride

Cat. No.: B2899437
CAS No.: 2377033-15-1
M. Wt: 292.8
InChI Key: OQFIGJQEIIDMGV-UHFFFAOYSA-N
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Description

Tert-butyl 9-oxa-1,4-diazaspiro[5.5]undecane-4-carboxylate;hydrochloride is a chemical compound with the molecular formula C13H24N2O3·HCl. It is a spirocyclic compound, which means it contains a unique ring structure where two rings are connected through a single atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 9-oxa-1,4-diazaspiro[5.5]undecane-4-carboxylate;hydrochloride typically involves multiple steps. One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This reaction involves the use of aldehydes and alkenes in the presence of an acid catalyst .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the Prins cyclization reaction mentioned above can be scaled up for industrial purposes, provided that the reaction conditions are optimized for larger-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 9-oxa-1,4-diazaspiro[5.5]undecane-4-carboxylate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Tert-butyl 9-oxa-1,4-diazaspiro[5.5]undecane-4-carboxylate;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an inhibitor of certain enzymes.

    Medicine: Explored for its potential use in drug development, particularly as an antituberculosis agent.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl 9-oxa-1,4-diazaspiro[5.5]undecane-4-carboxylate;hydrochloride involves its interaction with specific molecular targets. For example, it has been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacteria. This inhibition disrupts the transport of essential molecules, leading to the death of the bacteria .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate
  • 9-(4-tert-butylbenzyl)-1-oxa-9-azaspiro[5.5]undecane
  • 4-Boc-1-oxa-4,9-diazaspiro[5.5]undecane

Uniqueness

Tert-butyl 9-oxa-1,4-diazaspiro[5.5]undecane-4-carboxylate;hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry .

Properties

IUPAC Name

tert-butyl 9-oxa-1,4-diazaspiro[5.5]undecane-4-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3.ClH/c1-12(2,3)18-11(16)15-7-6-14-13(10-15)4-8-17-9-5-13;/h14H,4-10H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQFIGJQEIIDMGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC2(C1)CCOCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2377033-15-1
Record name tert-butyl 9-oxa-1,4-diazaspiro[5.5]undecane-4-carboxylate hydrochloride
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